
2-Cyclopropylidene-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropylidene-1-phenylethan-1-one is an organic compound with the molecular formula C11H12O It is characterized by a cyclopropylidene group attached to a phenylethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1-phenylethan-1-one typically involves the reaction of cyclopropylidene intermediates with phenyl-containing compounds. One common method is the reaction of cyclopropylideneacetophenone with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropylidene-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
2-Cyclopropylidene-1-phenylethan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclopropylidene-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . These interactions can influence cellular processes and have potential therapeutic implications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexylidene-1-phenylethanone: Similar in structure but with a cyclohexylidene group instead of a cyclopropylidene group.
Phenacyl bromide: Contains a phenyl group and a bromine atom, used in different chemical reactions.
Uniqueness
2-Cyclopropylidene-1-phenylethan-1-one is unique due to its cyclopropylidene group, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
80345-17-1 |
|---|---|
Formule moléculaire |
C11H10O |
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2-cyclopropylidene-1-phenylethanone |
InChI |
InChI=1S/C11H10O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 |
Clé InChI |
LCVPQZFVFXEOOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=CC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


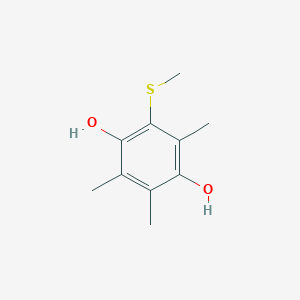
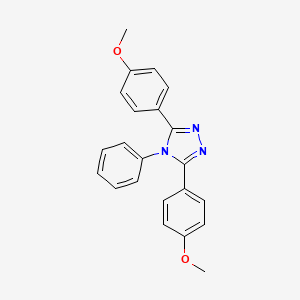
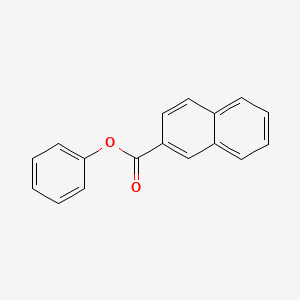
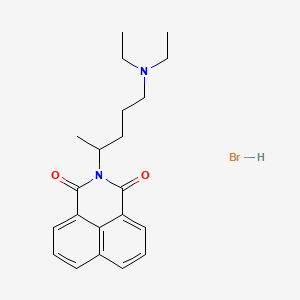
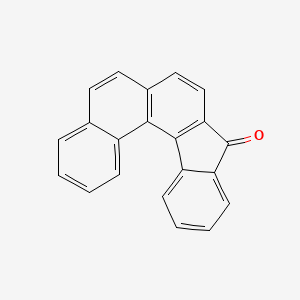


![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
![2-[[(2S,3S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[(3-hydroxy-2-methylundecanoyl)-methylamino]-4-methylpent-4-enyl]amino]-3-methylbut-3-enoyl]amino]propanoyl]amino]butanoyl]amino]acetic acid](/img/structure/B14417400.png)

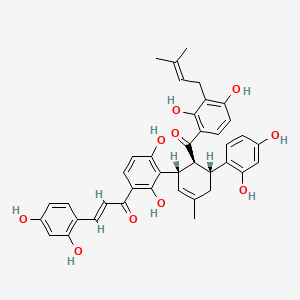
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
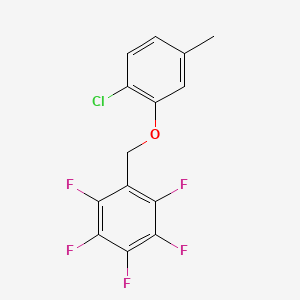
silane](/img/structure/B14417441.png)
